molecular formula C8H11OP B14359269 Methyl methyl(phenyl)phosphinite CAS No. 94235-66-2

Methyl methyl(phenyl)phosphinite

Cat. No.: B14359269
CAS No.: 94235-66-2
M. Wt: 154.15 g/mol
InChI Key: AYONMNBPTOIWCK-UHFFFAOYSA-N
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Description

Methyl methyl(phenyl)phosphinite is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a phenyl group, a methyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl methyl(phenyl)phosphinite can be synthesized through several methods. One common approach involves the reaction of phenylphosphonous dichloride with methanol and methyl iodide in the presence of a base such as triethylamine. The reaction proceeds as follows:

PhPCl2+CH3OH+CH3IPhP(OCH3)(CH3)+HCl+Et3NHCl\text{PhPCl}_2 + \text{CH}_3\text{OH} + \text{CH}_3\text{I} \rightarrow \text{PhP(OCH}_3\text{)(CH}_3\text{)} + \text{HCl} + \text{Et}_3\text{N} \cdot \text{HCl} PhPCl2​+CH3​OH+CH3​I→PhP(OCH3​)(CH3​)+HCl+Et3​N⋅HCl

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl methyl(phenyl)phosphinite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphinic acids.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions are employed.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphinites.

    Hydrolysis: Phosphinic acids.

Properties

CAS No.

94235-66-2

Molecular Formula

C8H11OP

Molecular Weight

154.15 g/mol

IUPAC Name

methoxy-methyl-phenylphosphane

InChI

InChI=1S/C8H11OP/c1-9-10(2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

AYONMNBPTOIWCK-UHFFFAOYSA-N

Canonical SMILES

COP(C)C1=CC=CC=C1

Origin of Product

United States

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